5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a thione group. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- typically involves the cyclization of acyl hydrazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring . Common reagents used in this synthesis include hydrazine derivatives, carbon disulfide, and bases such as potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: A parent compound with a similar structure but lacking the thione group.
1,2,4-Oxadiazole: An isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a different arrangement of heteroatoms.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
83797-80-2 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-8(2)5-9(4-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16) |
InChI Key |
CBKNEZFXVCTZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)O2)C |
Origin of Product |
United States |
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